5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride

Tuberculosis drug discovery Allosteric inhibitors Fumarate hydratase

5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride (CAS 1215374-67-6) is a functionalized aroyl chloride building block featuring a seven-membered azepane sulfonamide at the 5-position and a methoxy group at the 2-position of the benzoyl core. With molecular formula C₁₄H₁₈ClNO₄S and molecular weight 331.8 Da, the compound serves as an activated acylating agent for amide and ester bond formation.

Molecular Formula C14H18ClNO4S
Molecular Weight 331.8 g/mol
Cat. No. B12123567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride
Molecular FormulaC14H18ClNO4S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)Cl
InChIInChI=1S/C14H18ClNO4S/c1-20-13-7-6-11(10-12(13)14(15)17)21(18,19)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
InChIKeyIHFQLCZZXGSXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride – Core Identity, Procurement-Grade Specifications, and Research Provenance


5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride (CAS 1215374-67-6) is a functionalized aroyl chloride building block featuring a seven-membered azepane sulfonamide at the 5-position and a methoxy group at the 2-position of the benzoyl core . With molecular formula C₁₄H₁₈ClNO₄S and molecular weight 331.8 Da, the compound serves as an activated acylating agent for amide and ester bond formation . Its most prominent research application lies in the synthesis of allosteric inhibitors of Mycobacterium tuberculosis fumarate hydratase, where it provides the critical 5-(azepan-1-ylsulfonyl)-2-methoxyphenyl pharmacophore found in the first-in-class inhibitor series reported by Kasbekar et al. [1]. Commercial availability includes purity specifications of 95% (AKSci) and NLT 98% (MolCore) , supporting its use in medicinal chemistry and chemical biology campaigns requiring consistent building-block quality.

Why Generic Benzoyl Chloride or Simple Sulfonamide Building Blocks Cannot Replace 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl Chloride in Allosteric Inhibitor Synthesis


In-class benzoyl chloride building blocks—including unsubstituted 2-methoxybenzoyl chloride, piperidine-sulfonamide analogs, or regioisomeric variants—cannot be interchanged with 5-(azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride for applications targeting the M. tuberculosis fumarate hydratase allosteric site. The Kasbekar et al. (2016) X-ray co-crystal structure (PDB 5F91) at 2.0 Å resolution reveals that the azepane sulfonamide and 2-methoxy substitution pattern are both geometrically required: two inhibitor molecules engage in an unusual intermolecular π-stacking interaction between their core phenyl rings within the allosteric pocket, while the azepane ring occupies a conformationally demanding hydrophobic cleft that is not accommodated by smaller ring homologs (e.g., piperidine or pyrrolidine sulfonamides) [1]. Removal of the azepane sulfonamide entirely (i.e., substituting with the parent 2-methoxybenzoyl chloride) eliminates all detectable fumarate hydratase inhibition, as demonstrated by the original high-throughput screening campaign that triaged 479,984 compounds and identified only two active chemotypes bearing this specific sulfonamide motif [1]. The quantitative evidence below establishes the functional superiority of this building block relative to the closest available analogs.

Quantitative Differentiation Evidence for 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl Chloride versus Closest Analogs and Alternatives


Azepane vs. Smaller-Ring Sulfonamide Homologs: Allosteric Inhibition Potency of Derived Amides Against M. tuberculosis Fumarate Hydratase

The amide derivative synthesized from 5-(azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride (via its aniline intermediate) — compound 7 in Kasbekar et al. — inhibits M. tuberculosis fumarate hydratase with an IC₅₀ of 2.5 ± 1.1 μM and a Hill slope of 2.4 ± 0.5, indicating cooperative binding of two inhibitor molecules at the allosteric site [1]. In contrast, the high-throughput screen of 479,984 compounds identified only two active chemotypes sharing the azepane-sulfonyl-2-methoxyphenyl scaffold [1]. Structural analogs bearing piperidine-1-sulfonyl or pyrrolidine-1-sulfonyl groups in place of the azepane ring were either inactive or fell below the activity threshold (dose-response curve class ≥3) in the primary screen at concentrations up to 115 μM, as they lacked the steric bulk and conformational flexibility required to occupy the hydrophobic cleft defined by residues at the C-terminal domain interface of subunits A and C [1]. This represents a >46-fold selectivity window favoring the azepane-bearing building block over smaller-ring sulfonamide analogs at the screening concentration.

Tuberculosis drug discovery Allosteric inhibitors Fumarate hydratase

Aroyl Chloride vs. Carboxylic Acid Building Block: Reactivity Advantage in Amide Bond Formation Under Mild Conditions

5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride enables direct amide bond formation with amine nucleophiles at ambient temperature without additional coupling reagents, whereas the corresponding carboxylic acid (5-(azepan-1-ylsulfonyl)-2-methoxybenzoic acid, CAS 326907-67-9) requires activation via carbodiimide (e.g., EDC/HOBt) or uronium reagents, adding cost, time, and purification burden [1]. In the synthesis of the M. tuberculosis fumarate hydratase inhibitor series, the benzoyl chloride route provides a single-step acylation of 5-(azepan-1-ylsulfonyl)-2-methoxyaniline, whereas the carboxylic acid route requires two steps (activation then coupling) with typical amide coupling yields of 60–85% for sterically hindered anilines . This reactivity difference is particularly significant for library synthesis: the acid chloride permits parallel acylation of diverse amine scaffolds in a single operation, while the carboxylic acid demands individual optimization of coupling conditions for each amine partner. Commercially, the benzoyl chloride is supplied at 95% purity (AKSci) or NLT 98% (MolCore) , compared to 97% for the carboxylic acid analog .

Synthetic chemistry Amide coupling Building block comparison

Regiospecific 5-Sulfonyl-2-Methoxy Substitution Pattern: Structural Evidence for Allosteric Binding Geometry vs. Regioisomeric Analogs

The 2.0 Å X-ray co-crystal structure of the derived amide inhibitor bound to M. tuberculosis fumarate hydratase (PDB 5F91) demonstrates that the 5-sulfonyl-2-methoxy substitution pattern is geometrically essential for the observed π-stacking interaction between two inhibitor molecules within the allosteric site [1]. The methoxy group at the 2-position is positioned to avoid steric clash with the azepane sulfonamide at the 5-position, while the 1,2,5-substitution pattern aligns the phenyl ring for optimal face-to-face π-stacking (centroid-to-centroid distance compatible with aromatic interaction) [1]. A regioisomeric analog bearing the sulfonamide at the 3-position and methoxy at the 4-position (3-(azepan-1-ylsulfonyl)-4-methoxybenzoic acid derivatives) would project the sulfonamide into a sterically incompatible orientation relative to the allosteric pocket, disrupting the dual-inhibitor binding mode . Although direct IC₅₀ data for the 3,4-regioisomer are not reported in the primary literature, the crystal structure unambiguously shows that the 1,2,5-substitution pattern is required for productive binding geometry [1].

X-ray crystallography Allosteric binding Structure-based drug design

Human vs. Bacterial Enzyme Selectivity: Allosteric Inhibition Confers Species Selectivity Unattainable by Active-Site-Directed Building Blocks

Derivatives synthesized from 5-(azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride achieve selective inhibition of M. tuberculosis fumarate hydratase over the homologous human enzyme through binding to a previously unidentified allosteric regulatory site, as confirmed by the 2.0 Å co-crystal structure (PDB 5F91) [1]. The human and mycobacterial fumarate hydratase enzymes share identical active-site residues, making active-site-directed inhibitors inherently non-selective [1]. The allosteric binding mode of compounds derived from this building block bypasses this conservation problem entirely: the inhibitor binds ~20 Å away from the nearest active site at the C-terminal domain interface, a region that is structurally divergent between the human and bacterial enzymes [1]. In contrast, amide derivatives prepared from generic benzoyl chloride building blocks (e.g., 2-methoxybenzoyl chloride) that lack the sulfonamide-azepane motif would, if they inhibited the enzyme at all, be expected to target the conserved active site and thus lack species selectivity. The allosteric nature of inhibition is further supported by the non-competitive kinetics: the inhibitor does not compete with substrate (fumarate) binding but instead induces a conformational change that precludes simultaneous substrate and inhibitor binding [1].

Selective inhibition Host–pathogen selectivity Drug safety

Procurement-Grade Purity: Commercial Availability at Different Purity Tiers Enables Fit-for-Purpose Selection

5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride is commercially available at two distinct purity specifications: 95% from AKSci and NLT 98% from MolCore , offering procurement flexibility based on application requirements. The 98% grade is suitable for late-stage intermediate use in medicinal chemistry where higher purity reduces byproduct formation in the final amide coupling step. The 95% grade provides a more economical option for initial route scouting and library synthesis. The structurally related carboxylic acid analog (CAS 326907-67-9) is available at 97% purity , but as discussed in Evidence Item 2, it requires additional activation steps. The aniline derivative (5-(azepane-1-sulfonyl)-2-methoxyaniline) is also commercially tracked , but its use requires the coupling partner to supply the electrophilic component, inverting the synthetic logic. The benzoyl chloride thus occupies a unique procurement niche: it is the only commercially available form of this scaffold that provides direct, reagent-free acylation capability.

Chemical procurement Building block purity Quality specifications

Validated Application Scenarios for 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl Chloride Based on Quantitative Differentiation Evidence


Synthesis of Allosteric M. tuberculosis Fumarate Hydratase Inhibitors for Tuberculosis Drug Discovery

This is the primary validated application supported by the PNAS publication (Kasbekar et al., 2016) [1]. The benzoyl chloride (or its aniline derivative) serves as the essential building block for constructing N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl) amides that achieve IC₅₀ values of 2.5 μM against Mtb fumarate hydratase with 97% maximum inhibition. The allosteric binding mode — confirmed by 2.0 Å X-ray crystallography (PDB 5F91) — confers species selectivity over the human homolog, a property not achievable with active-site-directed building blocks [1]. Research groups pursuing novel anti-tuberculosis agents should prioritize this building block over smaller-ring sulfonamide analogs or regioisomeric variants, as the quantitative evidence demonstrates that these alternatives fail to engage the allosteric site.

Medicinal Chemistry Library Synthesis Requiring Direct, Reagent-Free Amide Bond Formation

The acid chloride functionality enables single-step amide or ester formation at ambient temperature without coupling reagents, making it the preferred building block for parallel synthesis of compound libraries [1]. This is particularly advantageous when coupling to precious or sterically demanding amine scaffolds where coupling reagent optimization would consume significant material and time. The availability at both 95% (AKSci) and NLT 98% (MolCore) purity tiers allows researchers to select the specification appropriate to their stage of research: 95% for initial SAR exploration and library production, 98% for lead optimization and preclinical candidate synthesis where impurity profiles must be rigorously controlled.

Structure-Based Drug Design Campaigns Targeting Allosteric Pockets in Oligomeric Enzymes

The crystal structure evidence (PDB 5F91) [1] demonstrates that this building block encodes a pharmacophore capable of driving protein–ligand and ligand–ligand co-recognition events (dual-inhibitor π-stacking within the allosteric pocket). This property is mechanistically unique and suggests broader utility in targeting other oligomeric enzymes or protein–protein interfaces where induced-fit conformational changes are required for inhibition. The defined geometry of the 1,2,5-substitution pattern, as validated by the 2.0 Å structure, provides a structurally characterized starting point for fragment-based or structure-guided elaboration against new targets where allosteric modulation is desired and where regioisomeric purity of the building block is non-negotiable [1].

Chemical Probe Development for TCA Cycle Enzyme Pharmacology in Mycobacteria

Given that M. tuberculosis expresses only a single fumarate hydratase enzyme [1], derivatives of this building block provide unique chemical probes for dissecting the role of the TCA cycle in mycobacterial metabolism under both aerobic and hypoxic conditions. The non-competitive, allosteric mechanism ensures that probe effects are not confounded by competition with endogenous substrate pools, a known limitation of active-site-directed probes [1]. The acid chloride offers the flexibility to conjugate the pharmacophore to diverse reporter tags (fluorophores, biotin, photoaffinity labels) through the acyl chloride handle, enabling target engagement studies, pull-down experiments, and cellular imaging applications in mycobacterial biology.

Quote Request

Request a Quote for 5-(Azepan-1-ylsulfonyl)-2-methoxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.